molecular formula C10H7ClO3 B15328150 Methyl 7-chlorobenzofuran-2-carboxylate

Methyl 7-chlorobenzofuran-2-carboxylate

Cat. No.: B15328150
M. Wt: 210.61 g/mol
InChI Key: GXDKWNGEDOAPCP-UHFFFAOYSA-N
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Description

Methyl 7-chlorobenzofuran-2-carboxylate (CAS 1702809-09-3) is a high-value chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 10 H 7 ClO 3 and a molecular weight of 210.61, features the benzofuran core scaffold, which is widely recognized for its outstanding medicinal and biological properties . The structure is specifically functionalized with a chloro group at the 7-position and a methyl ester at the 2-position, making it a versatile intermediate for the synthesis of more complex, target-oriented molecules. Its primary research application is as a precursor in the design and development of novel therapeutic agents. Recent scientific investigations have highlighted the apoptotic antiproliferative actions of structurally related 5-chlorobenzofuran-2-carboxamide derivatives, which demonstrated significant potency against a range of cancer cell lines, including breast cancer (MCF-7), and were identified as effective suppressors of key kinases like EGFR and CDK2 . These findings underscore the potential of the chlorobenzofuran motif in developing multi-targeted kinase inhibitors and stimulating apoptotic pathways, making this methyl ester a critical starting material for researchers exploring new anticancer treatments . As a key intermediate, it can be hydrolyzed to the corresponding carboxylic acid or further functionalized via amide coupling reactions to generate compound libraries for biological screening . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

methyl 7-chloro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H7ClO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3

InChI Key

GXDKWNGEDOAPCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(O1)C(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chlorobenzofuran-2-carboxylate typically involves the reaction of 7-chlorobenzofuran with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carboxylate ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chlorobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-chlorobenzofuran-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 7-chlorobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Purity Key Features
This compound* C₁₀H₇ClO₃ 198.61 (calc.) Not available N/A Chlorine at 7-position, ester at 2-position
Methyl 7-bromo-5-chlorobenzofuran-2-carboxylate C₁₀H₆BrClO₃ 303.51 1354783-98-4 97% Bromine at 7-position, chlorine at 5-position
Methyl 7-aminobenzo[b]thiophene-2-carboxylate C₁₀H₉NO₂S 207.25 616238-78-9 ≥95% Amino group at 7-position, thiophene core
Methyl 7-amino-2,2-dimethyl-3H-benzofuran-4-carboxylate C₁₃H₁₅NO₃ 263.27 1280665-90-8 N/A Amino at 7-position, dimethyl at 2,2-positions

*Calculated values for this compound are inferred from structural analogs.

Key Observations:

Halogen vs. Amino Substituents: Chlorine and bromine (electron-withdrawing groups) enhance electrophilic reactivity, making these compounds suitable for cross-coupling reactions. In contrast, the amino group (electron-donating) in methyl 7-aminobenzo[b]thiophene-2-carboxylate may improve solubility and nucleophilic reactivity . Bromine’s larger atomic radius (vs. chlorine) in methyl 7-bromo-5-chlorobenzofuran-2-carboxylate increases molecular weight and may alter steric interactions in synthetic pathways .

Heterocycle Core: Benzofuran (oxygen-containing) vs.

Physicochemical and Functional Comparisons

Table 2: Functional Group Impact on Properties

Compound Functional Groups Key Properties
This compound Cl (7-position), COOCH₃ Moderate polarity, stability under acidic conditions
Methyl 7-bromo-5-chlorobenzofuran-2-carboxylate Br (7), Cl (5), COOCH₃ High molecular weight, potential for halogen bonding
Methyl 7-aminobenzo[b]thiophene-2-carboxylate NH₂ (7), COOCH₃, S-core Enhanced solubility in polar solvents, redox activity

Insights:

  • Halogen Bonding : Bromine and chlorine in methyl 7-bromo-5-chlorobenzofuran-2-carboxylate may facilitate halogen bonding, useful in crystal engineering or supramolecular chemistry .
  • Amino Group Reactivity: The amino group in methyl 7-aminobenzo[b]thiophene-2-carboxylate allows for derivatization (e.g., acylation, sulfonation), expanding its utility in drug discovery .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 7-chlorobenzofuran-2-carboxylate to maximize yield and purity?

  • Methodological Answer: The synthesis typically involves halogenation and esterification steps. For example, analogous benzofuran derivatives are synthesized using triethylamine as a base and methanesulfonyl chloride as an activating agent under controlled temperatures (50–60°C) . Column chromatography with solvents like petroleum ether/dichloromethane (5:1 v/v) is critical for purification. Reaction time (1–2 hours) and stoichiometric ratios (e.g., 1:2 molar ratio of alcohol to methanesulfonyl chloride) significantly impact yield. Monitoring via TLC and optimizing solvent polarity during chromatography are recommended .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry, particularly distinguishing chlorine substitution at the 7-position. Mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) . For crystalline derivatives, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation .

Q. How does the electronic effect of the chlorine substituent influence the reactivity of this compound?

  • Methodological Answer: The electron-withdrawing chlorine at the 7-position increases electrophilicity at the carbonyl group, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis). Computational studies (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals. Experimentally, reactivity can be probed through kinetic studies under varying pH conditions .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during functionalization of this compound?

  • Methodological Answer: Protecting the ester group (e.g., silylation) before introducing nucleophiles minimizes undesired ester hydrolysis. For Suzuki-Miyaura coupling, palladium catalysts (e.g., Pd(PPh₃)₄) with ligand tuning (e.g., SPhos) improve selectivity for the 2-position. Solvent choice (e.g., DMF for polar aprotic conditions) and inert atmosphere (N₂/Ar) reduce oxidation side products .

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify kinetically favored pathways. For example, Fukui indices highlight nucleophilic/electrophilic regions, while Natural Bond Orbital (NBO) analysis quantifies steric and electronic effects of the chlorine substituent . Pairing computational predictions with experimental validation (e.g., isolating intermediates via LC-MS) strengthens mechanistic insights.

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives, and how are they addressed?

  • Methodological Answer: Twinning and low-resolution data are common due to flexible substituents. Using synchrotron radiation improves data quality, while SHELXD/SHELXE (for phasing) and Olex2 (for refinement) handle pseudosymmetry. For disordered regions, constraints (e.g., SIMU/ISOR in SHELXL) refine atomic displacement parameters .

Q. How do structural modifications at the 2-carboxylate position affect the compound’s bioactivity in antiviral assays?

  • Methodological Answer: Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., replacing methyl ester with ethyl or benzyl groups) and testing against viral targets (e.g., dihydroorotate dehydrogenase). IC₅₀ values from enzyme inhibition assays and molecular docking (e.g., AutoDock Vina) correlate substituent bulk/hydrophobicity with binding affinity .

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